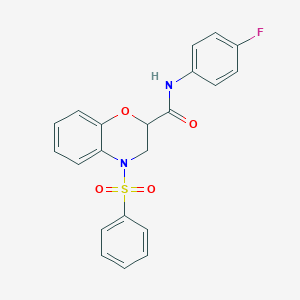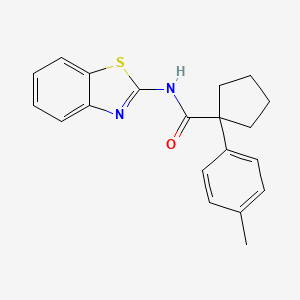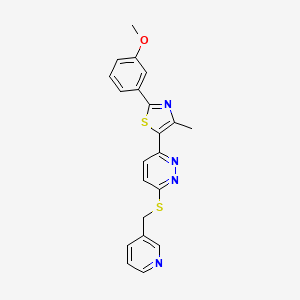
2-((1-(2-chlorobenzyl)-1H-imidazol-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1-(2-chlorobenzyl)-1H-imidazol-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(2-chlorobenzyl)-1H-imidazol-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide typically involves the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde.
Introduction of the 2-chlorobenzyl group: This step involves the alkylation of the imidazole ring with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Thioether formation: The thiol group is introduced by reacting the imidazole derivative with a suitable thiol reagent.
Acetamide formation: The final step involves the acylation of the thioether with 2,4-dimethoxyphenylacetyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
反応の種類
酸化: この化合物は、特に硫黄原子で酸化反応を起こすことができ、スルホキシドまたはスルホンが生成されます。
還元: 還元反応は、イミダゾール環またはアセトアミド基で起こり、アミンまたはアルコールが生成される可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素、m-クロロ過安息香酸(m-CPBA)、過マンガン酸カリウムなどがあります。
還元: 水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などの還元剤が一般的に使用されます。
置換: ハロゲン、ニトロ化剤、スルホン化剤などの試薬を酸性または塩基性条件下で使用できます。
主な生成物
酸化: スルホキシドまたはスルホン。
還元: アミンまたはアルコール。
置換: 使用した試薬に応じて、さまざまな置換誘導体。
4. 科学研究への応用
化学: より複雑な分子の合成のためのビルディングブロックとして。
生物学: イミダゾール誘導体を含む生物学的プロセスを研究するためのプローブとして。
医学: 感染症、がん、神経疾患などの病気の治療のための潜在的な治療薬。
工業: 医薬品または農薬の生産における中間体として。
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving imidazole derivatives.
Medicine: Potential therapeutic agent for the treatment of diseases such as infections, cancer, or neurological disorders.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
作用機序
2-((1-(2-クロロベンジル)-1H-イミダゾール-2-イル)チオ)-N-(2,4-ジメトキシフェニル)アセトアミドの作用機序は、その特定の生物学的標的に依存します。一般に、イミダゾール誘導体は、酵素、受容体、または他のタンパク質と相互作用して、その活性を調節できます。この化合物は、特定の経路を阻害または活性化して、その治療効果をもたらす可能性があります。
6. 類似の化合物との比較
類似の化合物
2-((1-(2-クロロベンジル)-1H-イミダゾール-2-イル)チオ)-N-(2,4-ジメトキシフェニル)アセトアミド: その特定の置換パターンと潜在的な生物学的活性のために独特です。
その他のイミダゾール誘導体: ケトコナゾール、ミコナゾール、クロトリマゾールなど、抗真菌薬として使用されます。
独自性
2-((1-(2-クロロベンジル)-1H-イミダゾール-2-イル)チオ)-N-(2,4-ジメトキシフェニル)アセトアミドの独自性は、その特定の化学構造にあり、他のイミダゾール誘導体とは異なる生物学的特性を与える可能性があります。
類似化合物との比較
Similar Compounds
2-((1-(2-chlorobenzyl)-1H-imidazol-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide: Unique due to its specific substitution pattern and potential biological activity.
Other imidazole derivatives: Such as ketoconazole, miconazole, and clotrimazole, which are used as antifungal agents.
Uniqueness
The uniqueness of This compound lies in its specific chemical structure, which may confer distinct biological properties compared to other imidazole derivatives.
特性
分子式 |
C20H20ClN3O3S |
|---|---|
分子量 |
417.9 g/mol |
IUPAC名 |
2-[1-[(2-chlorophenyl)methyl]imidazol-2-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C20H20ClN3O3S/c1-26-15-7-8-17(18(11-15)27-2)23-19(25)13-28-20-22-9-10-24(20)12-14-5-3-4-6-16(14)21/h3-11H,12-13H2,1-2H3,(H,23,25) |
InChIキー |
TYDHQEOEUUFXDW-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NC=CN2CC3=CC=CC=C3Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-chloro-6-fluoro-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide](/img/structure/B11235254.png)
![N-(3-fluorophenyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11235261.png)
![N-cyclopentyl-2-[11-(furan-2-yl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide](/img/structure/B11235268.png)
![2-(2-Methoxyphenyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11235275.png)
![N-[2-(4-hydroxyphenyl)ethyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B11235278.png)
![3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-{[2-(3,4-dimethylphenoxy)ethyl]sulfanyl}-4-methyl-4H-1,2,4-triazole](/img/structure/B11235283.png)

![N-(4-fluorophenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11235294.png)
![2-{[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-phenylpropanamide](/img/structure/B11235296.png)

![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-3-methylphenyl)acetamide](/img/structure/B11235323.png)
![N-(furan-2-ylmethyl)-1-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]cyclohexanamine](/img/structure/B11235324.png)
![N-(2,3-Dimethylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(1H-indol-3-YL)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide](/img/structure/B11235335.png)
